

# Synthesis and isotopic purity of Ethylene glycol-d4

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## Compound of Interest

Compound Name: Ethylene glycol-d4

Cat. No.: B119926

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An in-depth technical guide on the synthesis and isotopic purity of **Ethylene glycol-d4** for researchers, scientists, and drug development professionals.

## Introduction

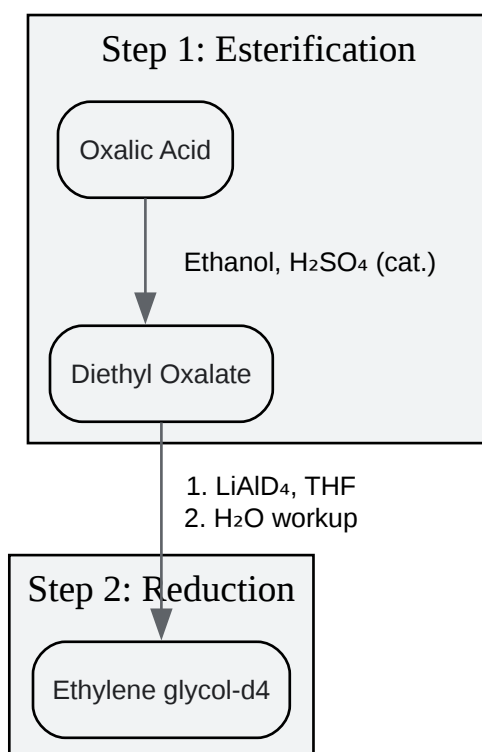
**Ethylene glycol-d4** (1,1,2,2-tetradeuterioethane-1,2-diol) is a deuterated isotopologue of ethylene glycol. Its applications in scientific research are extensive, primarily serving as an internal standard in mass spectrometry-based quantification, a tracer for metabolic studies, and a solvent in NMR spectroscopy. The stability of the deuterium labels and the chemical similarity to its non-deuterated counterpart make it an invaluable tool in analytical and biomedical research. This guide provides a detailed overview of a common synthesis method and the analytical techniques for determining its isotopic purity.

## Synthesis of Ethylene Glycol-d4

A prevalent and efficient method for the synthesis of **Ethylene glycol-d4** is through the reduction of diethyl oxalate using a powerful deuterating agent, such as lithium aluminum deuteride ( $\text{LiAlD}_4$ ).

## Reaction Scheme

The synthesis is a two-step process starting from oxalic acid, which is first esterified to diethyl oxalate, followed by reduction with lithium aluminum deuteride to yield the final product.



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Caption: Synthesis pathway of **Ethylene glycol-d4**.

## Experimental Protocol

Materials:

- Oxalic acid dihydrate
- Ethanol (absolute)
- Sulfuric acid (concentrated)
- Lithium aluminum deuteride (LiAlD<sub>4</sub>)
- Anhydrous tetrahydrofuran (THF)
- Sodium sulfate (anhydrous)
- Dichloromethane

### Step 1: Synthesis of Diethyl Oxalate

- In a round-bottom flask equipped with a reflux condenser, a mixture of oxalic acid dihydrate (126 g, 1 mol), absolute ethanol (250 mL), and concentrated sulfuric acid (25 mL) is prepared.
- The mixture is refluxed for 6 hours.
- After cooling to room temperature, the reaction mixture is poured into 1 L of cold water and extracted with dichloromethane (3 x 150 mL).
- The combined organic layers are washed with a saturated sodium bicarbonate solution until effervescence ceases, then with brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield diethyl oxalate.

### Step 2: Synthesis of **Ethylene Glycol-d4**

- A solution of diethyl oxalate (73 g, 0.5 mol) in anhydrous THF (200 mL) is added dropwise to a stirred suspension of lithium aluminum deuteride (21 g, 0.5 mol) in anhydrous THF (500 mL) at 0 °C under an inert atmosphere (e.g., Argon).
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.
- The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of 21 mL of D<sub>2</sub>O, 21 mL of 15% (w/v) NaOD solution in D<sub>2</sub>O, and finally 63 mL of D<sub>2</sub>O.
- The resulting precipitate is filtered off and washed with THF (3 x 100 mL).
- The combined filtrate and washings are dried over anhydrous sodium sulfate, and the solvent is removed by distillation.
- The crude product is purified by fractional distillation under reduced pressure to afford **Ethylene glycol-d4**.

## Isotopic Purity Analysis

The determination of isotopic purity is critical for the application of **Ethylene glycol-d4** as an internal standard. The primary methods for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

### NMR Spectroscopy

$^1\text{H}$  NMR spectroscopy is a powerful tool for assessing the degree of deuteration. The absence or significant reduction of signals corresponding to the methylene protons of ethylene glycol confirms the high isotopic enrichment.

**Sample Preparation:** A small amount of the synthesized **Ethylene glycol-d4** is dissolved in a suitable NMR solvent (e.g., DMSO- $\text{d}_6$ ).

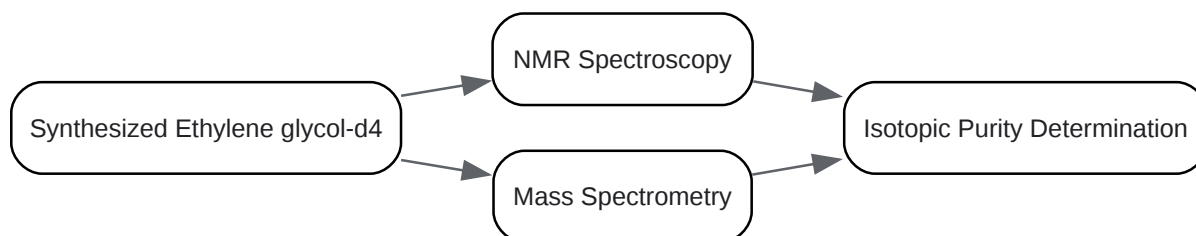
**Data Analysis:** The integral of the residual proton signal is compared to a known internal standard to quantify the isotopic purity.

### Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight and isotopic distribution of the product.

**Sample Preparation:** The sample is typically derivatized (e.g., silylation) to improve its volatility for GC-MS analysis. For LC-MS, the sample can be directly infused or injected into the system.

**Data Analysis:** The mass spectrum will show a molecular ion peak corresponding to the fully deuterated species. The relative intensities of the isotopic peaks are used to calculate the isotopic enrichment.



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Caption: Workflow for isotopic purity analysis.

## Quantitative Data Summary

The following tables summarize the expected quantitative data from the synthesis and analysis of **Ethylene glycol-d4**.

Table 1: Synthesis Yields

Step	Product	Starting Material	Molar Ratio	Typical Yield (%)
1	Diethyl Oxalate	Oxalic Acid	1:1	85-90
2	Ethylene glycol-d4	Diethyl Oxalate	1:1	75-85

Table 2: Isotopic Purity and Quality Control

Parameter	Method	Specification
Isotopic Enrichment (D%)	NMR Spectroscopy	≥ 98%
Chemical Purity	GC-MS	≥ 99%
Molecular Weight	Mass Spectrometry	Expected: 66.09 g/mol
Residual Solvents	<sup>1</sup> H NMR	< 0.1%

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